(R)-Warfarin-d5 - 773005-79-1

(R)-Warfarin-d5

Catalog Number: EVT-1479454
CAS Number: 773005-79-1
Molecular Formula: C19H11O4D5
Molecular Weight: 313.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Overview

(R)-Warfarin-d5 is a deuterated analog of the anticoagulant drug Warfarin, specifically labeled with five deuterium atoms. Its chemical formula is C19H11O4D5\text{C}_{19}\text{H}_{11}\text{O}_{4}\text{D}_{5} and it has a molecular weight of approximately 313.37 g/mol. The incorporation of deuterium atoms replaces five hydrogen atoms in the Warfarin molecule, which enhances its utility in analytical applications, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. This compound plays a crucial role in pharmacokinetic studies, allowing researchers to accurately quantify Warfarin and its metabolites in biological samples without interference from non-labeled Warfarin.

Source

(R)-Warfarin-d5 is synthesized from Warfarin through various chemical methods that incorporate deuterium into the molecular structure. It is commercially available from multiple suppliers, ensuring accessibility for research and clinical applications .

Classification

(R)-Warfarin-d5 is classified as a deuterated pharmaceutical compound and an anticoagulant. Its primary classification aligns with other vitamin K antagonists, which inhibit clotting factor synthesis in the liver, thereby preventing thromboembolic events .

Synthesis Analysis

Methods

The synthesis of (R)-Warfarin-d5 typically involves the following methods:

  • Deuteration: This process replaces hydrogen atoms with deuterium using deuterated solvents or reagents. For example, the reaction of 4-hydroxycoumarin with deuterated benzylideneacetone under basic conditions can yield (R)-Warfarin-d5.
  • Catalytic Hydrogenation: This method employs catalysts to facilitate the exchange of hydrogen for deuterium in the Warfarin molecule.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high purity and isotopic labeling efficiency. The use of deuterated solvents is critical to maintain the integrity of the deuterium content in the final product .

Molecular Structure Analysis

Structure

(R)-Warfarin-d5 maintains a similar structural framework to Warfarin, with the notable modification of five deuterium atoms substituting hydrogen atoms. This alteration results in a unique isotopic signature that is essential for analytical differentiation during studies.

Data

  • Chemical Formula: C19H11O4D5\text{C}_{19}\text{H}_{11}\text{O}_{4}\text{D}_{5}
  • Molecular Weight: 313.37 g/mol
  • Appearance: Beige solid .
Chemical Reactions Analysis

Reactions

(R)-Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart:

  • Oxidation: Can be oxidized to form hydroxywarfarins.
  • Reduction: Reduction reactions can convert (R)-Warfarin-d5 to its reduced forms.
  • Substitution: Substitution reactions can occur at the aromatic ring or coumarin moiety.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Halogenating agents and nucleophiles.
Mechanism of Action

(R)-Warfarin-d5 functions as a vitamin K antagonist, similar to Warfarin. It inhibits vitamin K epoxide reductase, an enzyme crucial for regenerating reduced vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors such as factors II, VII, IX, and X, as well as proteins C and S. Consequently, this results in an anticoagulant effect that prevents blood clot formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beige solid
  • Purity: Typically >95% by high-performance liquid chromatography
  • Solubility: Soluble in organic solvents but less soluble in water .

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts similarly to Warfarin in biological systems due to its structural similarity.

Relevant data indicate that (R)-Warfarin-d5 retains biological activity akin to (R)-Warfarin while providing distinct analytical advantages due to its isotopic labeling .

Applications

(R)-Warfarin-d5 has several scientific applications:

  • Analytical Chemistry: Used as an internal standard for quantifying Warfarin and its metabolites via mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Pharmacokinetics Research: Facilitates studies on drug metabolism and pharmacokinetics without interference from endogenous compounds.
  • Clinical Research: Employed to monitor Warfarin levels in patients and assess drug interactions.
  • Quality Control: Utilized in pharmaceutical formulations containing Warfarin to ensure consistency and efficacy .
Introduction to (R)-Warfarin-d5

Chemical Identity and Structural Features

(R)-Warfarin-d5 (chemical name: (R)-4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one-d5; CAS Registry Number: 773005-79-1) retains the core coumarin-benzyl ketone structure of warfarin but incorporates deuterium atoms at five positions on the phenyl ring attached at the 3-position. The molecular formula is C₁₉H₁₁D₅O₄, yielding a molecular weight of 313.36 g/mol [5] [7]. This isotopic enrichment increases the molecular mass by approximately 5 atomic mass units compared to non-deuterated (R)-warfarin (308.33 g/mol). The chiral center at the 3-position alcohol group defines its (R)-configuration, distinguishing it from the more pharmacologically potent (S)-enantiomer.

Structurally, the deuterium atoms replace hydrogen atoms specifically at the ortho and meta positions of the terminal phenyl ring. This modification minimally affects steric parameters due to deuterium’s near-identical atomic radius to protium. However, vibrational spectroscopy reveals altered C–D stretching frequencies (~2100 cm⁻¹) compared to C–H bonds (~2900 cm⁻¹), a property leveraged in mass spectrometry for detection. Crystallographic studies confirm that deuteration does not alter bond angles or crystal packing. The compound typically presents as a white-to-off-white solid with stability under standard laboratory storage conditions (-20°C) [5] [7].

Table 1: Chemical Identifiers of (R)-Warfarin-d5

PropertyIdentifier
Systematic Name(R)-4-Hydroxy-3-(3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl)-2H-chromen-2-one
CAS Registry Number773005-79-1
PubChem CID75125732
Molecular FormulaC₁₉H₁₁D₅O₄
Molecular Weight313.36 g/mol
Isomeric SMILESCC(CC(=O)C@HC₂=C(C₃=CC=CC=C₃OC₂=O)O
Enantiomeric Purity>98% (R)-isomer typical

Role as a Deuterated Isotopologue in Pharmacological Research

The primary utility of (R)-Warfarin-d5 lies in its application as an internal standard and metabolic probe in warfarin research. Its near-identical chemical behavior to non-deuterated warfarin—except for mass-dependent properties—allows precise quantification in biological matrices via mass spectrometry.

  • Bioanalytical Quantification: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), (R)-Warfarin-d5 serves as an ideal internal standard for warfarin enantiomer quantification. Its chromatographic co-elution with endogenous warfarin minimizes matrix effects, while its +5 Da mass shift enables baseline resolution in selected reaction monitoring (SRM) transitions. This application is critical for studies requiring high precision, such as assessing drug-drug interactions or genetic polymorphisms affecting warfarin metabolism. For example, co-administration studies with cytochrome P450 modulators (e.g., enzalutamide) rely on deuterated warfarin analogs to distinguish administered drug from endogenous analytes [4] [8].

  • Metabolic Pathway Elucidation: The deuterium kinetic isotope effect (DKIE) in (R)-Warfarin-d5 subtly alters metabolic rates at deuterated sites. While warfarin’s (S)-enantiomer undergoes predominant CYP2C9-mediated oxidation, the (R)-enantiomer relies on CYP1A2 and CYP3A4. Deuteration at the phenyl ring partially shields these positions from oxidative metabolism, prolonging elimination half-life. Though moderate compared to aliphatic deuteration, this effect helps isolate specific metabolic routes. For instance, studies using deuterated warfarin have confirmed CYP3A4’s role in (R)-warfarin 10-hydroxylation and CYP1A2’s contribution to 8-hydroxylation [3] [6].

  • Drug Interaction Studies: (R)-Warfarin-d5 enables simultaneous co-dosing of labeled and unlabeled drug to assess autoinhibition or enzyme saturation. When co-administered with (S)-warfarin or other drugs, it tracks enantiomer-specific interactions without cross-interference. This approach revealed enzalutamide’s differential inhibition: while it reduces S-warfarin exposure by 56% via CYP2C9 induction, its effect on R-warfarin (metabolized by CYP3A4/1A2) is less pronounced [4] [8].

Table 2: Metabolic Pathways of Warfarin Enantiomers Using (R)-Warfarin-d5 as a Probe

EnantiomerPrimary Metabolic EnzymesMajor MetabolitesEffect of Deuteration
(S)-WarfarinCYP2C9 (90%)7-HydroxywarfarinMinimal impact (deuteration not at site)
(R)-WarfarinCYP1A2, CYP3A46-, 8-, 10-HydroxywarfarinReduced ring oxidation via DKIE
(R)-Warfarin-d5Same as (R)-warfarinDeuterated metabolitesDelayed formation; lower clearance

Historical Context and Development of Deuterated Warfarin Analogs

Deuterated warfarin analogs emerged alongside broader interest in stable isotope applications in pharmacology. Warfarin itself was first synthesized in 1948, with enantiomeric separation achieved in the 1970s. The development of deuterated versions paralleled advances in synthetic organic chemistry and mass spectrometry from the 1980s onward:

  • Synthetic Milestones: Early deuterated warfarins utilized acid-catalyzed H/D exchange, yielding non-regiospecific mixtures. Modern synthesis employs directed metalation or halogen-deuterium exchange using D₂ and palladium catalysts. For (R)-Warfarin-d5, the precursor 2,3,4,5,6-pentadeuterioacetophenone undergoes base-catalyzed condensation with (R)-4-hydroxycoumarin, ensuring enantiomeric purity. Commercial availability began circa 2010, with suppliers like MedChemExpress offering >98% isotopically enriched material for research [5] [7].

  • Evolution in Research Applications: Initially, deuterated warfarins served solely as internal standards. Their role expanded with recognition of the deuterium kinetic isotope effect in drug metabolism. Studies in the 2000s demonstrated that deuterium substitution at non-metabolized sites (e.g., phenyl ring in warfarin) negligibly affects clearance, validating their use as tracers. Conversely, deuteration at labile aliphatic positions (e.g., dronedarone’s methyl groups) intentionally attenuates metabolism [6].

The trajectory of (R)-Warfarin-d5 illustrates the convergence of isotopic chemistry and pharmacology. Future directions may include applications in spatially resolved mass spectrometry imaging or as tracers in microdose studies of special populations.

Properties

CAS Number

773005-79-1

Product Name

(R)-Warfarin-d5

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one

Molecular Formula

C19H11O4D5

Molecular Weight

313.37

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

4-Hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one-d5; R-(+)- 3-(α-Acetonylbenzyl)-4-hydroxycoumarin-d5; (+)-Warfarin-d5; (R)-Warfarin-d5; Dextrowarfarin-d5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.